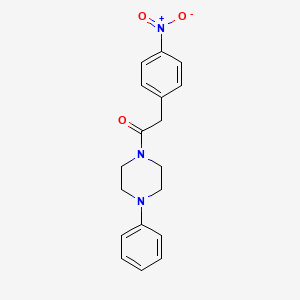

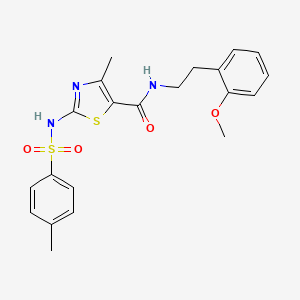

![molecular formula C22H16ClN5O2 B2542527 5-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1206991-90-3](/img/structure/B2542527.png)

5-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a complex molecule that appears to be related to a class of compounds that have been synthesized for their potential biological activities. The related compounds in the provided papers include various pyrazole and oxadiazole derivatives, which have been evaluated for antifungal, antitubercular, and antimicrobial activities . These compounds are characterized by the presence of a pyrazole core, which is a five-membered heterocyclic ring containing two nitrogen atoms, and an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.

Synthesis Analysis

The synthesis of related compounds typically involves the cyclization of hydrazones or carbohydrazides using reagents such as chloramine-T or POCl3 . The process may include unexpected aromatization during oxidative cyclization, which can lead to the formation of 1,3,4-oxadiazoles . The synthesis routes are designed to introduce various substituents onto the core scaffold, which can significantly influence the biological activity of the compounds.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using a combination of spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry . Crystallographic techniques can also be employed to determine the precise geometry of the molecules, as seen in the case of a related compound crystallizing in the triclinic space group . Quantum chemical methods, such as DFT calculations, are used to examine the molecular geometry and vibrational frequencies, providing insights into the electronic structure and stability of the compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is not explicitly detailed in the provided papers. However, the presence of reactive functional groups such as the oxadiazole ring suggests that these compounds could participate in various chemical reactions. The reactivity can be influenced by the electronic properties of the substituents attached to the core scaffold, which can be inferred from HOMO-LUMO energy gap calculations and molecular electrostatic potential maps .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are not directly discussed in the provided papers. However, the antimicrobial evaluation suggests that these compounds have significant biological activity, which is a critical aspect of their chemical properties . The optical properties, including UV-vis absorption and fluorescence emission, are investigated for some derivatives, indicating their potential use in optical applications .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Research on structurally similar compounds often involves their synthesis and detailed structural characterization. For example, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents demonstrate the pursuit of novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities (Katariya, Vennapu, & Shah, 2021). These compounds were analyzed using various spectroanalytical techniques, highlighting the importance of structural elucidation in developing new pharmaceuticals.

Anticancer and Antimicrobial Applications

Several studies focus on the anticancer and antimicrobial potential of compounds bearing structural motifs similar to the one . For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activity, showing higher activity than the reference drug doxorubicin in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016). This underscores the potential of these compounds as leads for developing new therapeutic agents.

Insecticidal and Antitubercular Activities

Compounds with oxadiazole rings have shown diverse biological activities, including insecticidal and antitubercular effects. A study on the synthesis, insecticidal activity, and structure-activity relationship (SAR) of novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings revealed that some compounds exhibited good insecticidal activities against Plutella xylostella, a significant pest (Qi et al., 2014). Another study focused on synthesizing oxadiazole derivatives for anti-tubercular activity, highlighting the versatility of these compounds in addressing various public health challenges (Prathap, Himaja, Mali, & Munirajasekhar, 2014).

Propiedades

IUPAC Name |

5-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN5O2/c1-14-5-2-3-8-17(14)18-12-19-22(29)27(9-10-28(19)25-18)13-20-24-21(26-30-20)15-6-4-7-16(23)11-15/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLSGBWKTVQHNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2542448.png)

![1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B2542449.png)

![1-Bromo-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B2542450.png)

![9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2542451.png)

![N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetamide](/img/structure/B2542454.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]propanamide](/img/structure/B2542456.png)

![8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2542460.png)

![2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2542462.png)

![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-8-methoxyquinoline](/img/structure/B2542463.png)